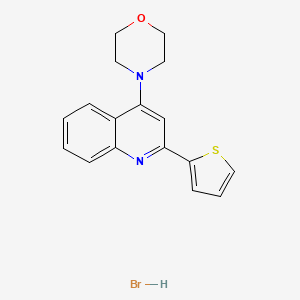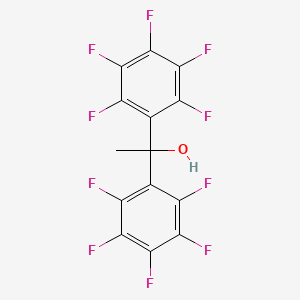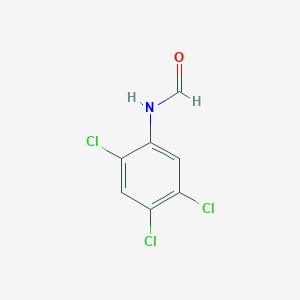
2',4',5'-Trichloroformanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,5’-Trichloroformanilide is an organic compound with the molecular formula C7H4Cl3NO It is a derivative of formanilide, where three chlorine atoms are substituted at the 2’, 4’, and 5’ positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trichloroformanilide typically involves the chlorination of formanilide. One common method includes the reaction of formanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 2’,4’,5’-Trichloroformanilide may involve a continuous flow process where formanilide and chlorine gas are fed into a reactor containing the catalyst. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,5’-Trichloroformanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in 2’,4’,5’-Trichloroformanilide can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of trichloroquinones.
Reduction: Formation of trichloroanilines.
Substitution: Formation of various substituted formanilides depending on the nucleophile used.
Scientific Research Applications
2’,4’,5’-Trichloroformanilide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Trichloroformanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2’,4’,5’-Trichloropropionanilide
- 2’,4’,5’-Trichloroacetanilide
- 2’,4’,5’-Trichlorodecananilide
Comparison: 2’,4’,5’-Trichloroformanilide is unique due to its specific substitution pattern and the presence of the formyl group. This structural difference can lead to distinct chemical reactivity and biological activity compared to other trichlorinated anilides. For example, 2’,4’,5’-Trichloroacetanilide has an acetyl group instead of a formyl group, which can influence its reactivity and applications.
Properties
CAS No. |
7402-52-0 |
|---|---|
Molecular Formula |
C7H4Cl3NO |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
N-(2,4,5-trichlorophenyl)formamide |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-3H,(H,11,12) |
InChI Key |
ZABZWLVBLUDZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
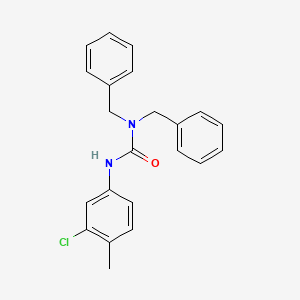
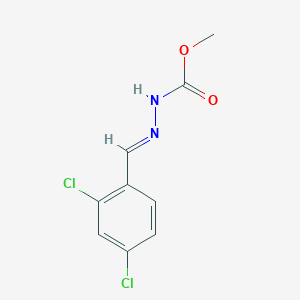
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
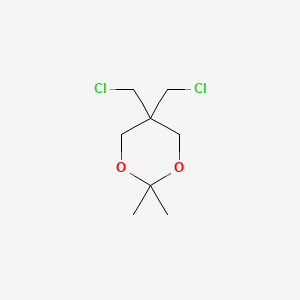
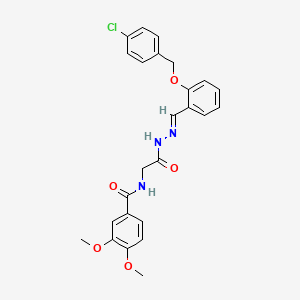
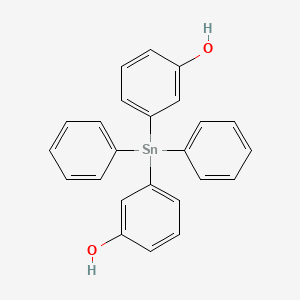
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
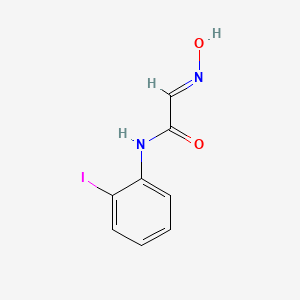

![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
